An In-depth Technical Guide to 5-Ethoxyfuran-2-carboxylic acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 5-Ethoxyfuran-2-carboxylic acid: Properties, Reactivity, and Applications
Abstract
5-Ethoxyfuran-2-carboxylic acid (CAS No. 115102-47-1) is a substituted heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. As a derivative of furan-2-carboxylic acid (furoic acid), it combines the reactivity of an electron-rich aromatic system with the functionality of a carboxylic acid and an ether. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, and characteristic reactivity. We delve into the causality behind its chemical behavior, offering field-proven insights and detailed experimental protocols for key transformations. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel molecules.
Molecular Structure and Physicochemical Properties
5-Ethoxyfuran-2-carboxylic acid is characterized by a furan ring substituted at the C2 position with a carboxylic acid group and at the C5 position with an ethoxy group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
Figure 1: 2D Structure of 5-Ethoxyfuran-2-carboxylic acid.
The key physicochemical and computed properties of the molecule are summarized below, providing a foundation for understanding its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | 5-ethoxyfuran-2-carboxylic acid | [1] |
| CAS Number | 115102-47-1 | [1][2] |
| Molecular Formula | C₇H₈O₄ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Canonical SMILES | CCOC1=CC=C(O1)C(=O)O | [1] |
| InChIKey | SALAWNGVJRQXAU-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | N/A |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 60.7 Ų | [1] |
| XLogP3-AA | 1.1 | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 5-Ethoxyfuran-2-carboxylic acid. The following sections detail the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of a carboxylic acid dimer, common in the solid state, strongly influences the spectrum.[3][4]
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O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid.[3][4] This band often overlaps with C-H stretching frequencies.
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C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group and weaker peaks above 3100 cm⁻¹ for the furan ring C-H bonds.
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C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ indicates the carbonyl of the carboxylic acid.[3] Its exact position can be influenced by conjugation with the furan ring and hydrogen bonding.
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C-O Stretch: Multiple bands are anticipated in the 1210-1320 cm⁻¹ region, corresponding to the C-O bonds of the carboxylic acid, the ether linkage, and the furan ring itself.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure determination.
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¹H NMR: The proton NMR spectrum is predicted to be highly informative:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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Furan Protons (H3, H4): Two doublets in the aromatic region (approx. 6.0-7.5 ppm). The H3 proton will be adjacent to the deactivating carboxylic acid group, while the H4 proton is adjacent to the activating ethoxy group. This will influence their precise chemical shifts.
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Ethoxy Protons (-OCH₂CH₃): A quartet (approx. 4.0-4.5 ppm) for the methylene (-OCH₂) protons and a triplet (approx. 1.3-1.5 ppm) for the methyl (-CH₃) protons, showing characteristic ethyl group coupling.
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¹³C NMR: The carbon spectrum will corroborate the structure:
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Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range.[5]
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Furan Carbons: Four distinct signals are expected. The C2 and C5 carbons, bonded to oxygen and the substituents, will be the most downfield (approx. 140-160 ppm). The C3 and C4 carbons will appear at higher field.
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Ethoxy Carbons (-OCH₂CH₃): Two signals in the aliphatic region, with the methylene carbon (-OCH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.
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Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (156.14). Key fragmentation patterns would likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), or the carboxylic acid group (M-45). Decarboxylation (loss of CO₂, M-44) is also a plausible fragmentation pathway.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-ethoxyfuran-2-carboxylic acid is governed by the interplay of its three functional components: the carboxylic acid, the electron-rich furan ring, and the activating ethoxy group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization, undergoing reactions typical of its class. The relative reactivity of carboxylic acid derivatives is influenced by the stability of the leaving group, with more reactive derivatives like acyl chlorides readily converting to less reactive ones like esters and amides.[6][7]
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Esterification: This is one of the most fundamental reactions for this compound. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common and efficient method.[8][9] The reaction is reversible and often driven to completion by removing water or using an excess of the alcohol.[8]
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